2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ol - 2092289-62-6

2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ol

Catalog Number: EVT-1771316
CAS Number: 2092289-62-6
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

  • Compound Description: GDC-0879 is a potent and selective B-Raf inhibitor. It is being investigated for its potential in treating tumors. Research has shown it inhibits tumor growth in A375 melanoma and Colo205 colon cancer xenografts. [, , ]

1-(-5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one

  • Compound Description: This compound acts as a ligand, forming a cobalt(II) chelate. This chelate has been studied for its toxicological and biochemical effects in rats. []

2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one

  • Compound Description: This compound's crystal structure has been analyzed, revealing specific structural features such as the orientation of the pyrazole, oxy-ethanone, and sulfonyl rings. []
  • Compound Description: This category represents a novel series of thiazole derivatives characterized by the presence of both a 1,2,3-triazole and a 4,5-dihydropyrazole ring within their structure. []

2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: This class of compounds represents another novel set of thiazole derivatives that incorporate a 4,5-dihydropyrazole ring and a 1H-1,2,3-triazole ring in their structure. []

(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one

  • Compound Description: This compound is a newly synthesized heterocycle whose structure has been confirmed by X-ray diffraction and spectral analyses. []

(E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide (HL)

  • Compound Description: This compound serves as a ligand, forming a MoO2(II) complex. The complex has been studied using DFT calculations and for potential biological activities. []
  • Compound Description: AT9283 is a known anticancer agent. It has been studied for its potential to alleviate the symptoms of IgE-mediated allergic disorders by inhibiting Syk kinase. []

2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one

  • Compound Description: This compound is an O-alkylated sulfonylpyrazolone. Its crystal structure has been analyzed, revealing details about its conformation and hydrogen bonding patterns. []

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Compound Description: This class of novel pyrazole-based heterocycles, attached to a sugar moiety, has shown promising anti-diabetic activity. []
  • Compound Description: The crystal structure of this compound has been determined, providing information about the orientation of the pyrazol-5-ol and pyrazolone rings. []

4,4-(1e,1e)-1,1-(Ethane-1,2-Diylbis(Azan-1-Yl-1ylidene))Bis(5-Methyl-2-Phenyl-2,3-Dihydro-1h-Pyrazol-3-Ol) (H2BuEtP)

  • Compound Description: H2BuEtP is a Schiff base ligand used in solvent extraction studies for removing heavy metals from aqueous solutions. It demonstrates potential for multi-metal extractions, particularly with tartrate as an auxiliary complexing agent. [, , , , ]

4-butanoyl-2-4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (HBuP)

  • Compound Description: HBuP is an organic compound often used in combination with H2BuEtP in a mixed ligands system for metal extraction studies. [, , ]
  • Compound Description: This newly synthesized heterocycle has been structurally characterized by X-ray diffraction and spectral analyses. []
  • Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative synthesized using FeCl3-SiO2 as a catalyst. []

2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)indane-1,3-dione

  • Compound Description: This compound, synthesized via Knoevenagel condensation, is proposed as a donor-acceptor chromophore with potential applications in materials science due to its optical and electrochemical properties. []

1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one

  • Compound Description: This compound's crystal structure has been elucidated, providing insights into its molecular geometry and packing arrangement in the solid state. []

1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

  • Compound Description: This compound has been synthesized and characterized. Docking studies suggest it might interact with Cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis. []
  • Compound Description: The spectral and theoretical properties of this compound were investigated using DFT calculations and spectroscopic techniques, including UV-Vis, 1H-NMR, and 13C-NMR. []

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Compound Description: This compound was synthesized and docked with human prostaglandin reductase (PTGR2), suggesting a possible inhibitory action. []
  • Compound Description: This compound has been characterized by X-ray crystallography, revealing details about its structure and hydrogen bonding patterns. []
  • Compound Description: This series of novel quinazoline derivatives exhibits potent inhibitory activity against p21-activated kinase 4 (PAK4), suggesting potential anticancer activity. []
  • Compound Description: These are three series of compounds containing long alkyl chains and trifluoromethyl groups, synthesized and evaluated for their antimicrobial activities. They demonstrated significant antibacterial and antifungal activity, particularly against MRSA. []
  • Compound Description: This series of compounds, incorporating a triazole moiety, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. []

2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines

  • Compound Description: This novel series of sixteen pyridines, containing non-identical trifluoromethyl and trihalomethyl substituents in their pyrazole rings, was synthesized and evaluated for antioxidant and antimicrobial activity. The trichloromethyl-substituted compounds showed particularly promising results. []

2-((5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)methyl)-1H-benzo[d]imidazolecadmium(II) dichloride

  • Compound Description: This cadmium(II) complex, containing a pyrazole moiety, has been synthesized and structurally characterized by X-ray crystallography. []
  • Compound Description: This compound exhibits anticancer activity and is the subject of research for its potential in treating various types of cancer. Studies have investigated its salts, particularly lactate and citrate salts, and their crystalline forms. [, ]

4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine

  • Compound Description: This compound's salts, particularly the hydrochloride salt, have been investigated for their potential in treating diseases mediated by the sigma receptor. []
  • Compound Description: These pyrazol-3-ol derivatives, incorporating a nitroisoxazole moiety, were synthesized using zinc oxide nanoparticles as a catalyst. [, ]
  • Compound Description: This class of compounds, characterized by an indole moiety linked to a pyrazole ring, was synthesized using a selective reduction method. []
  • Compound Description: This series of compounds was synthesized under sonication conditions, demonstrating the utility of ultrasound in facilitating chemical reactions. []
  • Compound Description: These derivatives were efficiently synthesized through an aldol condensation reaction between ninhydrin and various 3-alkyl-1H-pyrazol-5-ols. []
  • Compound Description: This series of compounds showed potent inhibition of human dihydroorotate dehydrogenase (DHODH), suggesting potential as immunosuppressive agents. While they demonstrated modest inhibition of Plasmodium falciparum growth, this did not directly correlate with their DHODH inhibition. []
  • Compound Description: This pyrazoline derivative, specifically a trans-isomer, has been structurally characterized by X-ray crystallography, providing insights into its molecular conformation. []

1-[5-(2-Chloro­phen­yl)-3-(4-methyl­phen­yl)-4,5-di­hydro-1H-pyrazol-1-yl]ethan-1-one

  • Compound Description: This compound's crystal structure, solved as a two-component twin, revealed the presence of both S and R enantiomers in the asymmetric unit. []
  • Compound Description: This compound has been identified as a potential therapeutic agent for cancer and other proliferative diseases. Its crystalline form has been characterized. [, ]
  • Compound Description: This pyridylpyrazole derivative, synthesized via a condensation reaction, has been structurally characterized by X-ray diffraction and studied using DFT calculations. It has also been found to exhibit significant antioxidant activity. []

3-methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol

  • Compound Description: This compound serves as a ligand, forming Co(II) and Cu(II) complexes, which have been studied for their DNA interaction, antibacterial activity, and potential as inhibitors of Glu-6p through molecular docking studies. []

Properties

CAS Number

2092289-62-6

Product Name

2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ol

IUPAC Name

2-(5-cyclopropyl-1H-pyrazol-4-yl)ethanol

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c11-4-3-7-5-9-10-8(7)6-1-2-6/h5-6,11H,1-4H2,(H,9,10)

InChI Key

RXYPAPBHKYEALN-UHFFFAOYSA-N

SMILES

C1CC1C2=C(C=NN2)CCO

Canonical SMILES

C1CC1C2=C(C=NN2)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.